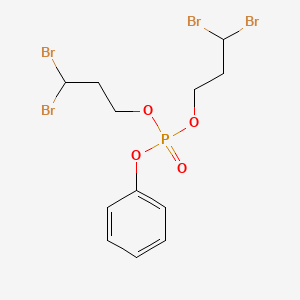![molecular formula C31H22O2 B14501537 1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene] CAS No. 65051-85-6](/img/structure/B14501537.png)
1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9’-xanthene] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9’-xanthene] typically involves a multicomponent reaction. One common method is the condensation of 2-naphthol, benzaldehyde, and 1,3-diketone in the presence of a catalyst such as boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . This reaction proceeds through a series of steps, including the formation of an intermediate, followed by cyclization to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9’-xanthene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted spiro compounds .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9’-xanthene] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Medicine: It is being investigated for its potential use in drug development due to its biological activities.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9’-xanthene] involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as DNA-PK and topoisomerase II, leading to antiproliferative and cytotoxic effects . The compound’s structure allows it to interact with specific receptors and enzymes, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthopyrans: These compounds share a similar core structure but differ in the substituents attached to the rings.
Spirooxazines: These compounds also have a spiro structure but contain an oxazine ring instead of a pyran ring.
Uniqueness
1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9’-xanthene] is unique due to its specific combination of aromatic rings and spiro structure. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
65051-85-6 |
|---|---|
Molekularformel |
C31H22O2 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
1-phenylspiro[1,2-dihydrobenzo[f]chromene-3,9'-xanthene] |
InChI |
InChI=1S/C31H22O2/c1-2-10-21(11-3-1)24-20-31(33-29-19-18-22-12-4-5-13-23(22)30(24)29)25-14-6-8-16-27(25)32-28-17-9-7-15-26(28)31/h1-19,24H,20H2 |
InChI-Schlüssel |
JBIYOXJZQMZXGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)OC14C5=CC=CC=C5OC6=CC=CC=C46)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


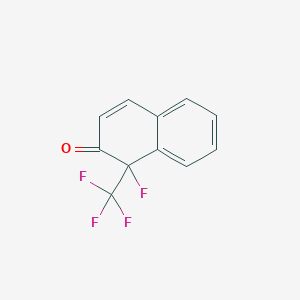
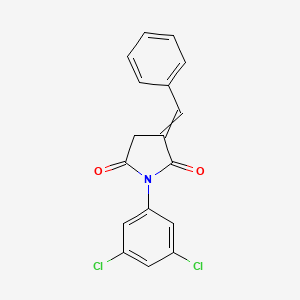

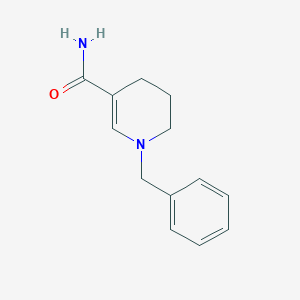

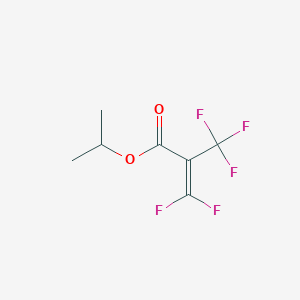
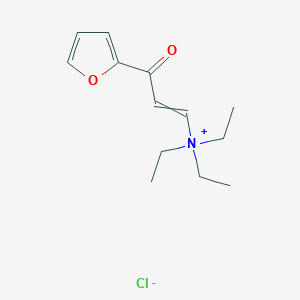

![4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol](/img/structure/B14501504.png)
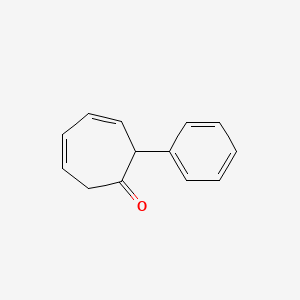

![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)

